

7-Ethylguanine chemical properties and structure

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Compound of Interest

Compound Name: **7-Ethylguanine**

Cat. No.: **B095958**

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An In-depth Technical Guide to **7-Ethylguanine**: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to **7-ethylguanine**. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology who are interested in the characterization and biological significance of this DNA adduct.

Core Chemical Properties

7-Ethylguanine (7-EtG) is a derivative of the purine nucleobase guanine, with an ethyl group attached at the N7 position.^[1] This modification frequently occurs when DNA is exposed to ethylating agents.^[2] The key chemical and physical properties of **7-ethylguanine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₉ N ₅ O	PubChem[3]
Molecular Weight	179.18 g/mol	PubChem[3]
Monoisotopic Mass	179.08070993 Da	PubChem[3]
IUPAC Name	2-amino-7-ethyl-1H-purin-6-one	PubChem[3]
CAS Number	19530-88-2	PubChem[3]
XLogP3	-0.8	PubChem[3]
Hydrogen Bond Donors	2	PubChem[3]
Hydrogen Bond Acceptors	4	PubChem[3]
Rotatable Bond Count	1	PubChem[3]

Chemical Structure

The canonical representation of **7-ethylguanine**'s structure is crucial for understanding its interactions and for computational modeling.

- SMILES:CCN1C=NC2=C1C(=O)NC(=N2)N[3]
- InChI:InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3, (H3,8,10,11,13)[3]
- InChIKey:ZHJMQUEXHDDIOL-UHFFFAOYSA-N[3]

7-Ethylguanine is classified as an oxopurine.[4] The ethylation at the N7 position introduces a positive charge on the guanine ring system, which contributes to the instability of the glycosidic bond.[1]

Biological Significance and Logical Pathway

Alkylation at the N7 position of guanine is a common form of DNA damage caused by alkylating agents.[2] **7-ethylguanine** adducts are considered non-promutagenic because the N7 position

does not participate in Watson-Crick base pairing.^[1] However, the chemical instability of these adducts can lead to spontaneous depurination, creating an apurinic (AP) site.^{[1][5]} If not repaired, these AP sites can potentially lead to G to T transversions.^[5] Due to its formation following exposure to certain environmental and lifestyle factors, such as tobacco smoke, and its subsequent excretion in urine, **7-ethylguanine** serves as a valuable biomarker for assessing exposure to ethylating agents.^{[2][6]}

Caption: Logical workflow of **7-ethylguanine** formation, depurination, and use as a biomarker.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and quantification of **7-ethylguanine** in biological samples.

Synthesis of N⁷-Ethyldeoxyguanosine 5'-Triphosphate (N⁷-EtdGTP)

This protocol outlines the direct ethylation of dGTP to synthesize the precursor for site-specific incorporation of **7-ethylguanine** into oligonucleotides.^[7]

- Reaction: Deoxyguanosine 5'-triphosphate (dGTP) is ethylated directly using diethyl sulfate.
^[7]
- Purification: The resulting N⁷-EtdGTP is purified using Thin-Layer Chromatography (TLC) on cellulose plates.^[7]
- Identification: The product is identified and confirmed based on its UV spectra at pH 1, 7.4, and 13, and by observing the lability of the glycosidic bond to acid- and heat-induced cleavage.^[7]

Synthesis of ¹⁵N₅-7-Ethylguanine Internal Standard

This method is a modified procedure for creating a stable isotope-labeled internal standard for mass spectrometry-based quantification.^[6]

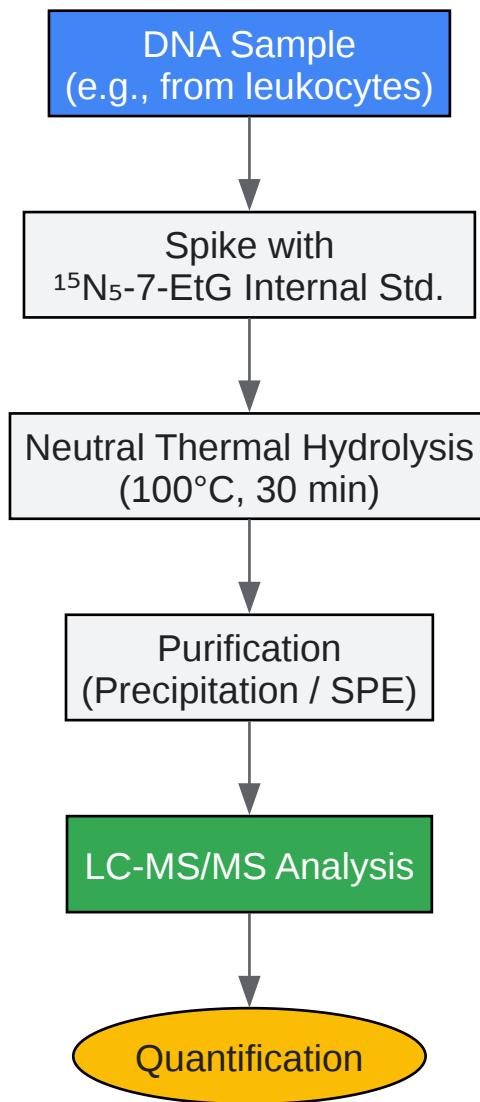
- Reaction Mixture: 10 mg of dimethyl sulfate and 5 mg of ¹⁵N₅-deoxyguanosine (¹⁵N₅-dG) are dissolved in 100 μ l of N,N-dimethylacetamide.^[6]

- Incubation: The mixture is stirred and incubated for 6 hours at room temperature.[6]
- Precipitation: The pH of the supernatant is adjusted to 8.0 with ammonium hydroxide, and the product is precipitated with acetone.[6]
- Hydrolysis: The resulting $^{15}\text{N}_5$ -7-ethyldeoxyguanosine is hydrolyzed in 1 N HCl at 80°C for 30 minutes to yield $^{15}\text{N}_5$ -7-EtG.[6]
- Purification: The final product is purified by semi-preparative HPLC and confirmed by mass spectrometry.[6]

Quantification of 7-Ethylguanine in DNA by LC-MS/MS

This protocol details a highly sensitive method for detecting **7-ethylguanine** in DNA samples, such as those from leukocytes or liver tissue.[2][5]

- Sample Preparation: DNA samples (e.g., 10 μg) are spiked with a known amount of an isotope-labeled internal standard ($[^{15}\text{N}_5]$ 7-ethyl-Gua).[2][5]
- Neutral Thermal Hydrolysis: The DNA solution is heated at 100°C for 30 minutes to cleave the glycosidic bond and release the **7-ethylguanine** adducts.[5]
- Purification: The depurinated DNA is precipitated with ice-cold ethanol. The supernatant containing the adducts is dried and redissolved for analysis.[5] In some methods, solid-phase extraction (SPE) is used for further purification.[2][5]
- LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For 7-ethyl-Gua, the transition monitored is typically m/z 180 [$\text{M} + \text{H}$] $^+$ \rightarrow m/z 152 [Gua + H] $^+$.[2]



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Caption: Experimental workflow for the quantification of **7-ethylguanine** in DNA samples.

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